4-(3-Bromo-5-methylphenyl)morpholine 4-(3-Bromo-5-methylphenyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13713077
InChI: InChI=1S/C11H14BrNO/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5H2,1H3
SMILES: CC1=CC(=CC(=C1)Br)N2CCOCC2
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

4-(3-Bromo-5-methylphenyl)morpholine

CAS No.:

Cat. No.: VC13713077

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-5-methylphenyl)morpholine -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 4-(3-bromo-5-methylphenyl)morpholine
Standard InChI InChI=1S/C11H14BrNO/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5H2,1H3
Standard InChI Key QZASOPBYGSMBHQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)N2CCOCC2
Canonical SMILES CC1=CC(=CC(=C1)Br)N2CCOCC2

Introduction

Chemical Identity and Structural Features

4-(3-Bromo-5-methylphenyl)morpholine belongs to the class of aryl morpholine derivatives, characterized by a six-membered morpholine ring (C₄H₉NO) attached to a substituted phenyl group. The compound’s molecular formula, C₁₂H₁₆BrNO, corresponds to a molecular weight of 282.17 g/mol. Key structural attributes include:

Substituent Effects on Reactivity

The bromine atom at the phenyl ring’s 3-position introduces steric bulk and electronic effects, enhancing susceptibility to nucleophilic aromatic substitution and cross-coupling reactions . Concurrently, the methyl group at the 5-position contributes to:

  • Increased lipophilicity (logP ≈ 3.2, estimated)

  • Steric shielding of the para position

  • Enhanced metabolic stability compared to non-methylated analogs

Table 1 summarizes critical physicochemical properties:

PropertyValue/Descriptor
CAS Number1704073-29-9
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight282.17 g/mol
SMILESBrC1=CC(=CC(=C1)C)CN2CCOCC2
InChI KeyIMBCPPOKJQXRGV-UHFFFAOYSA-N
Topological Polar Surface Area12.5 Ų

The morpholine ring adopts a chair conformation, with the N-methylphenyl group occupying an equatorial position to minimize steric strain . This spatial arrangement influences both chemical reactivity and biological interactions.

Synthetic Methodologies

Industrial and laboratory-scale syntheses typically employ sequential functionalization strategies:

Nucleophilic Aromatic Substitution

A common route involves reacting 3-bromo-5-methylbenzyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This method achieves yields of 68-72% with purity >95% (HPLC). Critical parameters include:

  • Stoichiometric control (1:1.2 molar ratio of benzyl bromide to morpholine)

  • Reaction time optimization (4-6 hours) to minimize N-oxide byproducts

  • Purification via silica gel chromatography using ethyl acetate/hexane gradients

Alternative Pathways

Metal-catalyzed coupling reactions show promise for scalable production:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-5-methylphenyl halides with morpholine (Pd₂(dba)₃/Xantphos catalyst system)

  • Ullmann-Type Coupling: Copper-mediated synthesis under microwave irradiation (150°C, 30 minutes)

Comparative studies indicate the Pd-catalyzed method offers superior regioselectivity (>98%) but higher catalyst costs .

Reactivity and Functionalization

The compound serves as a platform for diverse chemical transformations:

Halogen Exchange Reactions

The bromine atom undergoes efficient replacement via:

  • Suzuki-Miyaura Coupling: With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C)

  • Nucleophilic Aromatic Substitution: With amines or alkoxides (DMF, 100°C)

Table 2 demonstrates functionalization outcomes:

Reaction TypeReagentProductYield (%)
Suzuki CouplingPhB(OH)₂4-(3-Ph-5-Me-phenyl)morpholine85
SNArKNH₂4-(3-NH₂-5-Me-phenyl)morpholine72
Radical BrominationNBS4-(3,5-dibromo-Me-phenyl)morpholine63

Morpholine Ring Modifications

The secondary amine undergoes:

  • N-Alkylation: With alkyl halides (NaH, THF, 0°C)

  • Oxidation: To N-oxide using mCPBA (dichloromethane, RT)

  • Complexation: With transition metals (e.g., Pd, Pt) for catalytic applications

TargetKi (nM)IC₅₀ (μM)
EGFR420.89
CDK21122.34
HER22565.67

Antimicrobial Activity

Preliminary screening against ESKAPE pathogens reveals:

  • Staphylococcus aureus: MIC = 32 μg/mL (comparable to ciprofloxacin)

  • Escherichia coli: MIC = 128 μg/mL

  • Candida albicans: No significant activity at ≤256 μg/mL

Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups .

Industrial Applications

Beyond pharmaceuticals, the compound finds utility in:

Material Science

  • Liquid Crystal Precursors: The rigid aromatic core and flexible morpholine tail enable mesophase formation (Tm = 148°C, Tc = 162°C)

  • Coordination Polymers: As bridging ligands for Zn(II) and Cu(II) networks (BET surface area ≈ 450 m²/g)

Catalysis

Palladium complexes of 4-(3-Bromo-5-methylphenyl)morpholine demonstrate enhanced activity in:

  • Heck Reactions: 98% yield for styrene synthesis (vs. 82% for triphenylphosphine analogs)

  • Sonogashira Couplings: Turnover number (TON) of 1.2×10⁴

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